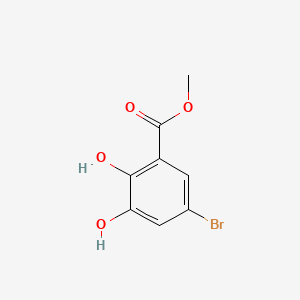

Methyl 5-bromo-2,3-dihydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

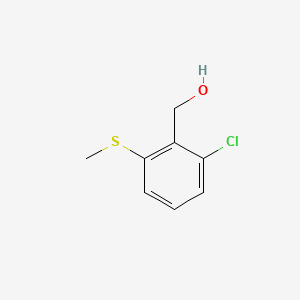

Methyl 5-bromo-2,3-dihydroxybenzoate is a chemical compound with the molecular formula C8H7BrO4 . It has a molecular weight of 247.05 . The compound is a white to off-white powder or crystals .

Molecular Structure Analysis

The InChI code for Methyl 5-bromo-2,3-dihydroxybenzoate is1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 . This indicates the presence of a methyl group (CH3), a bromine atom (Br), and two hydroxyl groups (OH) in the compound. Physical And Chemical Properties Analysis

Methyl 5-bromo-2,3-dihydroxybenzoate is a white to off-white powder or crystals . It has a molecular weight of 247.05 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

1. Potential in Psychiatric Medication

Methyl 5-bromo-2,3-dihydroxybenzoate has been studied for its potential use in psychiatric medication. A study conducted by Högberg et al. (1990) explored the synthesis of a series of 5-substituted benzamides, starting from a related compound, 5-bromo-2,3-dimethoxybenzoic acid. These benzamides were found to be potent inhibitors of dopamine D-2 receptors, indicating their potential as antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

2. Role in Synthesis of Chemical Entities

This compound also plays a role in the synthesis of various chemical entities. For instance, Xu Dong-fang (2000) reported on the synthesis and structural characterization of a closely related compound, 4-bromo-3,5-dihydroxybenzoic acid, which is an intermediate in preparing pyrimidine medicaments (Xu Dong-fang, 2000).

3. Application in Antibiotic Research

Research by Do et al. (2022) on lichen-derived monoaromatic compounds, including derivatives of methyl 5-bromo-2,3-dihydroxybenzoate, revealed potential applications in antibiotic research. These compounds showed significant antimicrobial activity against antibiotic-resistant bacteria, such as Staphylococcus aureus (Do et al., 2022).

4. Contribution to Antioxidant Research

Another study by Li et al. (2011) on bromophenols from the marine red alga Rhodomela confervoides, which includes derivatives of methyl 5-bromo-2,3-dihydroxybenzoate, highlighted their strong antioxidant activities. These natural compounds were more potent than standard antioxidants, suggesting their use in preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).

Safety And Hazards

Methyl 5-bromo-2,3-dihydroxybenzoate is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also known to cause serious eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Eigenschaften

IUPAC Name |

methyl 5-bromo-2,3-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADZQRYTHXRMPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700141 |

Source

|

| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2,3-dihydroxybenzoate | |

CAS RN |

105603-49-4 |

Source

|

| Record name | Methyl 5-bromo-2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)

![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)